molecular formula C3H6N2 B14694367 2,5-dihydro-1H-imidazole CAS No. 24931-04-2

2,5-dihydro-1H-imidazole

Cat. No.: B14694367
CAS No.: 24931-04-2
M. Wt: 70.09 g/mol
InChI Key: FFMBYMANYCDCMK-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is a derivative of imidazole, which is known for its significant role in various biological and chemical processes. The structure of this compound is characterized by the presence of two double bonds and a hydrogen atom attached to one of the nitrogen atoms, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydro-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield various reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

2,5-Dihydro-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Imidazole: A parent compound with a similar structure but without the hydrogenation at the 2,5-positions.

    2-Benzyl-2-imidazoline: A derivative with a benzyl group attached to the nitrogen atom.

    Tolazoline: A vasodilator with a similar imidazoline structure.

Uniqueness: 2,5-Dihydro-1H-imidazole is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Conclusion

This compound is a versatile and important compound in both scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological processes

Properties

CAS No.

24931-04-2

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

IUPAC Name

2,5-dihydro-1H-imidazole

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h1,5H,2-3H2

InChI Key

FFMBYMANYCDCMK-UHFFFAOYSA-N

Canonical SMILES

C1C=NCN1

Origin of Product

United States

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